molecular formula C10H10N4O2 B5785904 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine CAS No. 6089-70-9

4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine

Cat. No. B5785904
CAS RN: 6089-70-9
M. Wt: 218.21 g/mol
InChI Key: AUSMUQZABCQINZ-UHFFFAOYSA-N
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Description

4-(Phenoxyacetyl)-4H-1,2,4-triazol-3-amine, also known as PPTA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. PPTA is a triazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine is not fully understood but it is believed to act by inhibiting certain enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation. In agriculture, this compound has been shown to inhibit the growth of plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In vitro studies have shown that this compound inhibits the growth of cancer cells and plant pathogens. In vivo studies have shown that this compound has low toxicity and can be used as a potential chemotherapeutic agent. This compound has also been shown to have antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using different methods and can be used in various assays. However, this compound has some limitations, including its low solubility in water and some organic solvents. It can also be challenging to obtain high yields of this compound using some synthesis methods.

Future Directions

There are several future directions for the study of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine. In pharmaceuticals, further studies are needed to determine the efficacy and safety of this compound as a chemotherapeutic agent. In agriculture, this compound can be studied further for its potential use as a natural fungicide. In material science, this compound can be studied further for its potential use as a ligand in metal-organic frameworks. Further studies are also needed to understand the mechanism of action of this compound and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in different studies and further research is needed to fully understand its potential applications.

Synthesis Methods

4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has been synthesized using different methods, including the reaction of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-ylamine with various reagents such as sodium hydride, sodium borohydride, and triethylamine. The reaction conditions and reagents used in the synthesis of this compound have been optimized to obtain high yields and purity. The purity and identity of this compound have been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has been studied for its potential applications in various fields such as pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been studied for its anticancer, antifungal, and antibacterial activities. It has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In agriculture, this compound has been studied for its antifungal activity against plant pathogens. In material science, this compound has been studied for its potential use as a ligand in metal-organic frameworks.

properties

IUPAC Name

1-(3-amino-1,2,4-triazol-4-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-10-13-12-7-14(10)9(15)6-16-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSMUQZABCQINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976368
Record name 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6089-70-9
Record name 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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